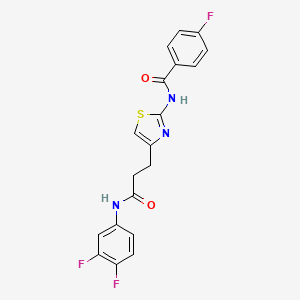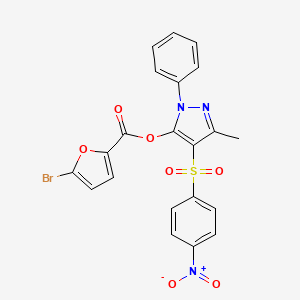![molecular formula C13H19NO4 B2546024 1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid CAS No. 1505359-06-7](/img/structure/B2546024.png)
1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a tert-butoxycarbonyl protective group and a propargyl side chain, which are common functional groups in organic synthesis and medicinal chemistry due to their versatility in various chemical transformations .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves a one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct to hydrolyze t-butyl esters in situ . Another method describes an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, achieving high yields and enantiomeric excess . Additionally, regio-selective synthesis can be employed to introduce substituents at specific positions on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized and confirmed by X-ray diffraction, revealing the pyrrolidine ring adopts an envelope conformation . Similarly, the crystal structure of other pyrrolidine derivatives has been determined, providing insights into the conformation and absolute configuration of these molecules .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including cycloadditions, saponifications, and reactions with singlet oxygen. The divergent synthesis of pyrrolidine derivatives can be achieved by manipulating solvents and temperatures, leading to different reaction pathways and products . Singlet oxygen reactions with pyrrolidine esters can yield substituted pyrroles, which are valuable intermediates in the synthesis of natural products like prodigiosin .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be studied using techniques like infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide information on the functional groups present and the stability of the compounds. Density functional theory (DFT) calculations, along with experimental data, can be used to predict and analyze the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity of these compounds .
Aplicaciones Científicas De Investigación
Drug Metabolism Studies
One application involves the investigation of drug metabolism, where compounds with tert-butoxy carbonyl groups play a role in understanding the metabolic pathways of pharmaceuticals. For example, CYP2C8- and CYP3A-mediated C-demethylation of a prostaglandin E2 agonist highlights the importance of tert-butyl groups in drug metabolism and the formation of metabolites through oxidation and N-dealkylation processes (Prakash et al., 2008).
Synthesis and Structural Analysis
The compound's synthesis and crystal structure analysis offer insights into chemical synthesis techniques and the characteristics of similar compounds. Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate synthesis using iso-butoxycarbonyl chloride and its structural elucidation through X-ray diffraction studies demonstrate the compound's role in developing new chemical entities (Naveen et al., 2007).
Chemical Reactions and Mechanisms
Research on cyclic amines' redox-annulations with α,β-unsaturated carbonyl compounds, where compounds like pyrrolidine undergo transformations to form ring-fused pyrrolines, showcases the compound's applicability in organic synthesis and reaction mechanism studies (Kang et al., 2015).
Material Science and Sensing Applications
In material science, the synthesis of metal-organic frameworks (MOFs) and their use in sensing applications is another area of interest. For instance, a terbium-based MOF sensor for selective, sensitive, and recyclable detection of Al3+ and CO32- ions highlights the role of similar compounds in developing new materials for environmental monitoring (Zhan et al., 2019).
Photophysical Properties and Coordination Polymers
The study of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids explores the photophysical properties of such compounds. These studies contribute to the understanding of luminescence mechanisms and the design of materials with potential applications in lighting and displays (Sivakumar et al., 2011).
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-ynylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKVLWPUMSSMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)
![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2545951.png)
![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)
![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2545959.png)
![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)